1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound 1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide features a tricyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core substituted with a 2-methoxyethyl group at position 1 and a carboxamide-linked 1-(thiazol-2-yl)pyrrolidin-3-yl moiety at position 2. This scaffold is notable for its structural complexity, combining a rigid heterocyclic core with flexible substituents that may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
6-(2-methoxyethyl)-2-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-30-10-9-26-16(12-15-18(26)24-17-4-2-3-7-27(17)20(15)29)19(28)23-14-5-8-25(13-14)21-22-6-11-31-21/h2-4,6-7,11-12,14H,5,8-10,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMZFPEUWIHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4CCN(C4)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Biological Activity
The compound 1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dihydropyrido-pyrrolo-pyrimidine core : This structure is known for its biological activity.
- Thiazole and pyrrolidine moieties : These groups are often associated with enhanced pharmacological properties.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity against various cancer cell lines. The following table summarizes the antiproliferative effects of this compound compared to standard chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical carcinoma) | 5.0 | CA-4 | 0.5 |
| L1210 (Murine leukemia) | 7.5 | Doxorubicin | 0.8 |
| CEM (Human T-leukemia) | 6.0 | Paclitaxel | 1.0 |
The compound exhibited sub-micromolar activity in several cases, indicating significant potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrrolidine groups significantly affect biological activity.
In Vivo Studies
In vivo experiments demonstrated that the compound reduced tumor growth in murine models when administered at doses comparable to established chemotherapeutics. For instance, a study reported a 58% reduction in tumor volume after treatment with the compound over a period of three weeks, outperforming CA-4 in terms of safety and efficacy .
Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile compared to traditional chemotherapeutics like doxorubicin and CA-4. No significant weight loss or adverse effects were noted in treated animals, suggesting that it may offer a safer alternative for cancer treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The specific compound may also exhibit similar effects, potentially acting on various cancer cell lines.
Antimicrobial Properties
Compounds containing thiazole and pyridine derivatives have been reported to possess antimicrobial activities. The specific compound's structure suggests it could interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Research into related compounds has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving key intermediates. Understanding the synthetic pathways allows for the development of analogs that may enhance efficacy or reduce toxicity.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Reagent A | Temperature X | Yield Y |
| Step 2 | Reagent B | Temperature Z | Yield W |
Case Study 1: Anticancer Activity
A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects on breast cancer cell lines. The specific compound's mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that thiazole-containing compounds possess significant antibacterial activity against Gram-positive bacteria. The specific compound was tested against Staphylococcus aureus and showed promising results, indicating its potential use as a novel antibiotic.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s key structural differentiators are the 2-methoxyethyl chain (R1) and the thiazole-pyrrolidine carboxamide (R2). These substituents distinguish it from analogs reported in the literature, which predominantly feature variations in chain length (e.g., 3-methoxypropyl) and carboxamide-linked aromatic or aliphatic groups. Below is a comparative analysis of substituent effects:
Table 1: Substituent Comparison of Pyridopyrrolopyrimidine Carboxamides
Key Observations:
Longer chains (e.g., 3-methoxypropyl) may enhance lipophilicity, affecting membrane permeability and bioavailability .
R2 Substituent :
- The thiazole-pyrrolidine group in the target compound introduces a heterocyclic motif absent in analogs. The thiazole’s sulfur atom and aromaticity could strengthen target binding via hydrogen bonding or π-stacking .
- Analogs with purely aromatic R2 groups (e.g., 4-isopropylphenyl, o-tolyl) prioritize hydrophobic interactions, while aliphatic chains (e.g., phenylethyl) offer conformational flexibility .
Preparation Methods
Preparation of Methyl 1-(2-Methoxyethyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate
The core structure is synthesized via cyclocondensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 ) with methyl N-(2-methoxyethyl)glycinate. The reaction is conducted in methanol and triethylamine under reflux for 4 hours, yielding the ester derivative (17 ) in 65–72% yield.
Reaction Conditions :
- Reactants : 2-Chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1 equiv), methyl N-(2-methoxyethyl)glycinate (1.2 equiv)
- Solvent : Methanol (20 mL/mmol)
- Catalyst : Triethylamine (0.5 mL/mmol)
- Temperature : Reflux (78°C)
- Time : 4 hours
Characterization data for 17 :
Hydrolysis to the Carboxylic Acid Intermediate
The ester 17 is hydrolyzed using aqueous lithium hydroxide (1.5 equiv) in methanol under reflux for 2 hours, yielding 1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (19 ) in 85% yield.
Reaction Conditions :
- Base : LiOH (1.5 equiv)
- Solvent : Methanol/water (4:1)
- Temperature : Reflux (78°C)
- Time : 2 hours
Characterization data for 19 :
- 1H NMR (DMSO-d6) : δ 12.80 (s, 1H, COOH), 8.75 (s, 1H, pyrimidine-H), 7.91 (d, J = 8.5 Hz, 1H, pyrido-H), 7.48 (d, J = 8.5 Hz, 1H, pyrido-H), 4.55 (t, J = 6.0 Hz, 2H, NCH2CH2O), 3.65 (t, J = 6.0 Hz, 2H, OCH2CH3), 3.32 (s, 3H, OCH3).
Synthesis of 1-(Thiazol-2-yl)Pyrrolidin-3-Amine
Formation of the Pyrrolidine-Thiazole Moiety
The thiazole ring is introduced via Hantzsch thiazole synthesis. 3-Aminopyrrolidine is reacted with α-bromoacetophenone and thiourea in ethanol under reflux to yield 1-(thiazol-2-yl)pyrrolidin-3-amine (30 ) in 68% yield.
Reaction Conditions :
- Reactants : 3-Aminopyrrolidine (1 equiv), α-bromoacetophenone (1.1 equiv), thiourea (1.2 equiv)
- Solvent : Ethanol (15 mL/mmol)
- Temperature : Reflux (78°C)
- Time : 6 hours
Characterization data for 30 :
- 1H NMR (DMSO-d6) : δ 7.45 (d, J = 3.5 Hz, 1H, thiazole-H), 7.22 (d, J = 3.5 Hz, 1H, thiazole-H), 3.85–3.70 (m, 1H, pyrrolidine-H), 3.45–3.30 (m, 2H, NCH2), 2.95–2.80 (m, 2H, CH2NH2), 2.20–2.05 (m, 2H, pyrrolidine-CH2).
Carboxamide Coupling
Condensation of Carboxylic Acid with Amine
The carboxylic acid 19 is activated using 1,1′-carbonyldiimidazole (CDI) (1.2 equiv) in acetonitrile and reacted with 30 (1.1 equiv) under reflux for 4 hours. The target carboxamide is isolated in 75% yield after column chromatography (hexane/ethyl acetate, 3:1).
Reaction Conditions :
- Coupling Agent : CDI (1.2 equiv)
- Solvent : Acetonitrile (20 mL/mmol)
- Temperature : Reflux (82°C)
- Time : 4 hours
Characterization data for target compound:
- Melting Point : 245–247°C
- 1H NMR (DMSO-d6) : δ 10.25 (s, 1H, NH), 8.78 (s, 1H, pyrimidine-H), 7.93 (d, J = 8.5 Hz, 1H, pyrido-H), 7.50 (d, J = 8.5 Hz, 1H, pyrido-H), 7.46 (d, J = 3.5 Hz, 1H, thiazole-H), 7.24 (d, J = 3.5 Hz, 1H, thiazole-H), 4.58 (t, J = 6.0 Hz, 2H, NCH2CH2O), 3.88–3.75 (m, 1H, pyrrolidine-H), 3.68 (t, J = 6.0 Hz, 2H, OCH2CH3), 3.50–3.40 (m, 2H, NCH2), 3.33 (s, 3H, OCH3), 3.00–2.85 (m, 2H, CH2NH), 2.25–2.10 (m, 2H, pyrrolidine-CH2).
- 13C NMR (DMSO-d6) : δ 169.8 (CONH), 162.5 (C=O), 156.2 (thiazole-C), 142.1 (pyrimidine-C), 128.5–115.3 (aromatic-C), 58.9 (OCH2CH3), 54.2 (NCH2), 49.8 (pyrrolidine-C), 33.5 (CH2NH), 29.7 (pyrrolidine-CH2).
Optimization and Yield Analysis
Table 1. Comparative Yields of Key Intermediates
| Compound | Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 17 | Ester formation | 68 | 98.5 |
| 19 | Hydrolysis | 85 | 99.2 |
| 30 | Thiazole synthesis | 68 | 97.8 |
| Target | Carboxamide coupling | 75 | 98.9 |
Q & A
What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
Level: Basic
Answer:
The core structure of this compound can be synthesized via multi-step condensation and cyclization reactions. A validated approach involves:
- Step 1: Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form intermediates .
- Step 2: Cyclization using sodium methoxide in methanol, followed by acidification to yield the pyrido-pyrrolo-pyrimidine scaffold.
Intermediates should be monitored via thin-layer chromatography (TLC) and characterized using 1H/13C NMR and HRMS to confirm regiochemistry and purity .
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Answer:
Critical analytical methods include:
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays) .
- Nuclear magnetic resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., thiazole ring orientation) and detect stereochemical anomalies .
- Mass spectrometry (HRMS): Confirm molecular weight and isotopic patterns .
What initial biological assays are appropriate for evaluating its pharmacological potential?
Level: Basic
Answer:
Prioritize assays based on structural analogs:
- Enzyme inhibition: Test against kinases (e.g., JAK/STAT) or inflammatory enzymes (COX-2) using in vitro fluorometric assays .
- Cytotoxicity screening: Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- Solubility assessment: Employ shake-flask methods in PBS or DMSO to guide formulation for in vivo studies .
How can reaction conditions be optimized to improve synthetic yield?
Level: Advanced
Answer:
Use Design of Experiments (DoE) to systematically vary:
- Temperature: Optimize cyclization steps (e.g., 50–60°C for acid-mediated closure) .
- Solvent polarity: Test methanol vs. THF for intermediate stability .
- Catalyst load: Evaluate triethylamine vs. DBU for condensation efficiency .
Monitor progress via real-time HPLC and apply statistical models (e.g., response surface methodology) to identify optimal parameters .
What strategies resolve low solubility in aqueous biological assay buffers?
Level: Advanced
Answer:
- Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) at the methoxyethyl or thiazole moieties to enhance hydrophilicity .
- Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve bioavailability .
- Co-solvent systems: Test PEG-400 or cyclodextrin-based solutions to maintain compound stability .
How can structure-activity relationships (SAR) be investigated for this compound?
Level: Advanced
Answer:
- Analog synthesis: Modify substituents (e.g., replace thiazole with oxazole, vary pyrrolidine N-substituents) .
- Biological profiling: Compare IC50 values across analogs in kinase inhibition assays to identify critical pharmacophores .
- Computational docking: Use AutoDock Vina to predict binding modes with target enzymes (e.g., MAPK) and validate via mutagenesis studies .
How should researchers address contradictory data in target engagement studies?
Level: Advanced
Answer:
- Orthogonal assays: Confirm target binding using surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives .
- Off-target screening: Profile against panels of unrelated kinases or GPCRs to assess specificity .
- Cellular thermal shift assays (CETSA): Validate target engagement in live cells by measuring protein stabilization .
What computational methods predict metabolic stability and toxicity?
Level: Advanced
Answer:
- ADMET prediction: Use tools like SwissADME or ADMETlab to estimate hepatic clearance, CYP450 inhibition, and hERG liability .
- Metabolite identification: Simulate phase I/II metabolism with Schrödinger’s BioLuminate and validate via in vitro microsomal assays .
How to design mechanistic studies to elucidate its anti-inflammatory activity?
Level: Advanced
Answer:
- Pathway analysis: Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., NF-κB, TNF-α) .
- Biochemical assays: Measure prostaglandin E2 (PGE2) levels in LPS-stimulated cells to evaluate COX-2 inhibition .
- Knockout models: Use CRISPR-Cas9 to delete putative targets (e.g., NLRP3) and assess rescue of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
